molecular formula C20H26N2O3S B12781726 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil CAS No. 136160-42-4

6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil

Cat. No.: B12781726
CAS No.: 136160-42-4
M. Wt: 374.5 g/mol
InChI Key: BKDVQCXEGMDPKE-UHFFFAOYSA-N
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Description

1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione, commonly referred to as 1-cyHexMeOMe-6PhS-5Et U, is a complex organic compound with the molecular formula C20H26N2O3S . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a phenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves multiple steps. The process typically starts with the preparation of the cyclohexylmethoxy group, which is then attached to a methyl group. This intermediate is further reacted with ethyl and phenylsulfanyl groups under controlled conditions to form the final compound .

Industrial Production Methods

In industrial settings, the production of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts to accelerate the reaction and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves its interaction with specific molecular targets. The phenylsulfanyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

136160-42-4

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(cyclohexylmethoxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C20H26N2O3S/c1-2-17-18(23)21-20(24)22(14-25-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h4,7-8,11-12,15H,2-3,5-6,9-10,13-14H2,1H3,(H,21,23,24)

InChI Key

BKDVQCXEGMDPKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCC2CCCCC2)SC3=CC=CC=C3

Origin of Product

United States

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